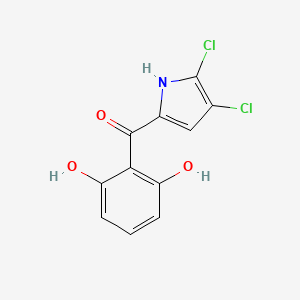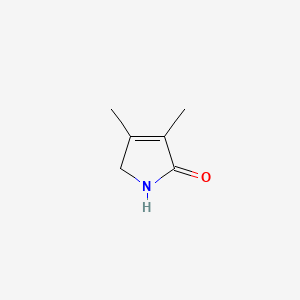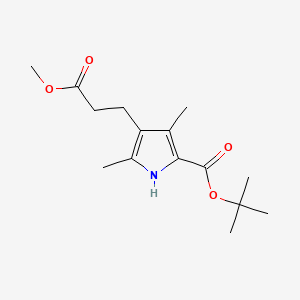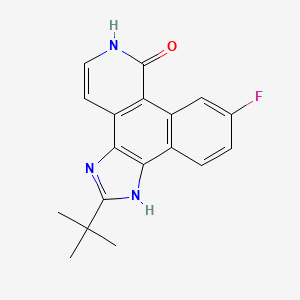
Pyridone 6
概要
説明
Pyridone 6 is a pan-JAK inhibitor, which potently inhibits the JAK kinase family . It has IC50s of 1 nM for JAK2 and TYK2, 5 nM for JAK3, and 15 nM for JAK1, while displaying significantly weaker affinities (130 nM to >10 mM) for other protein tyrosine kinases .
Synthesis Analysis
The synthesis of 2-pyridone-containing heterocycles, such as Pyridone 6, is considered a privileged scaffold in drug discovery due to their behavior as hydrogen bond donors and/or acceptors and nonpeptidic mimics . The synthetic approaches include multicomponent reactions (MCRs) for the synthesis of 2-pyridone-containing heterocycles .
Molecular Structure Analysis
Pyridinones are an interesting class of six-membered heterocyclic scaffolds with a nitrogen, an oxygen, and five carbon atoms . They have also been employed as bioisosteres for amides, pyridines, pyranones, pyrimidines, pyrazines, and phenol rings .
Chemical Reactions Analysis
Pyridone 6 is a potent inhibitor of JAK. It inhibited the activities of JAK1, JAK2, JAK3, and TYK2 with IC50 values of 15 nM, 1 nM, 5 nM, and 1 nM, respectively . It showed IC50 values of more than 130 nM when tested against other kinases .
Physical And Chemical Properties Analysis
The molecular formula of Pyridone 6 is C18H16FN3O . It has an average mass of 309.337 Da and a mono-isotopic mass of 309.127747 Da .
科学的研究の応用
Asthma and Allergic Responses
Pyridone 6 (P6) has been identified as a potent suppressor of IL-13-mediated STAT6 activation and mCLCA3/Gob-5 expression in mouse tracheal epithelial cells, suggesting its utility in suppressing asthmatic responses by inhibiting Th2 inflammation .
Synthetic Methodologies
Recent advances in the methodologies for the synthesis of 2-pyridones, which include Pyridone 6, have been highlighted, focusing on the various synthetic methods developed over the past years .
Allergic Skin Inflammation
P6, as a pan-JAK inhibitor, has shown promise in ameliorating allergic skin inflammation, further emphasizing its role in immunological research and potential therapeutic applications .
Multiple Myeloma Treatment
Developed by Merck Research Laboratories, P6 has been reported to inhibit the growth of multiple myeloma cells by interacting within the ATP-binding cleft of each JAK, indicating its significance in cancer research .
Corrosion Inhibition
Synthetic derivatives of Pyridone 6 have been investigated for their impact on copper corrosion inhibition behavior in acidic environments, presenting an application in materials science .
Safety And Hazards
将来の方向性
Pyridinones have been adopted as an important block in medicinal chemistry that could serve as hydrogen bond donors and acceptors . With the help of feasible synthesis routes via established condensation reactions, the physicochemical properties of such a scaffold could be manipulated by adjustment of polarity, lipophilicity, and hydrogen bonding, and eventually lead to its wide application in fragment-based drug design, biomolecular mimetics, and kinase hinge-binding motifs . Most pyridinone derivatives exhibit various biological activities ranging from antitumor, antimicrobial, anti-inflammatory, and anticoagulant to cardiotonic effects . These advancements contribute to an in-depth understanding of the potential of this biologically enriched scaffold and expedite the development of its new applications in drug discovery .
特性
IUPAC Name |
4-tert-butyl-15-fluoro-3,5,10-triazatetracyclo[11.4.0.02,6.07,12]heptadeca-1(13),2(6),4,7(12),8,14,16-heptaen-11-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O/c1-18(2,3)17-21-14-10-5-4-9(19)8-12(10)13-11(15(14)22-17)6-7-20-16(13)23/h4-8H,1-3H3,(H,20,23)(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNDWQCSOSCCWIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC2=C(N1)C3=C(C=C(C=C3)F)C4=C2C=CNC4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40420526 | |
| Record name | Pyridone 6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40420526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridone 6 | |
CAS RN |
457081-03-7 | |
| Record name | 2-tert-Butyl-9-fluoro-3,6-dihydro-7H-benz(h)imidazo(4,5-f)isoquinoline-7-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0457081037 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-tert-butyl-9-fluoro-1,6-dihydrobenzo[h]imidazo[4,5-f]isoquinolin-7-one | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04716 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pyridone 6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40420526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PYRIDONE-6 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LDX3F0CCST | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary molecular target of Pyridone 6?
A1: Pyridone 6 is a pan-Janus-activated kinase (JAK) inhibitor. [, , , , , ] This means it binds to and inhibits the activity of JAK family kinases, primarily JAK1, JAK2, and JAK3.
Q2: How does Pyridone 6's inhibition of JAK kinases affect downstream signaling?
A2: JAK kinases typically phosphorylate and activate signal transducer and activator of transcription (STAT) proteins. By inhibiting JAKs, Pyridone 6 prevents the phosphorylation and activation of STATs, effectively blocking downstream signaling pathways. [, , , , , ]
Q3: Which specific signaling pathways are most affected by Pyridone 6 treatment?
A3: Pyridone 6 significantly impacts JAK/STAT signaling pathways, particularly those downstream of IL-6, IL-2, GM-CSF, IL-27, and CD40L. [, , , , , , ] This results in the suppression of various cytokines and chemokines involved in inflammation and immune responses, including IFN-γ, IL-13, IL-17, and IL-22. []
Q4: Does Pyridone 6 demonstrate selectivity towards specific JAK kinases?
A4: While considered a pan-JAK inhibitor, Pyridone 6 shows stronger inhibition of JAK1, JAK2, and JAK3, but some studies suggest a preference for JAK3 over JAK2. [, ] It also inhibits STAT1, STAT3, STAT5, and STAT6 phosphorylation, albeit with varying efficacy. [, ]
Q5: Are there any known off-target effects of Pyridone 6 on other signaling pathways?
A5: Research suggests that Pyridone 6 might affect other pathways besides JAK/STAT. For instance, it can inhibit NF-κB activation and, in specific contexts, modulate ERK phosphorylation. [, , , ]
Q6: What is the molecular formula and weight of Pyridone 6?
A6: Unfortunately, the provided research papers do not explicitly state the molecular formula or weight of Pyridone 6. Further investigation from other resources is required for this information.
Q7: Is there any spectroscopic data available for Pyridone 6?
A7: The provided research papers do not contain specific spectroscopic data (NMR, IR, etc.) for Pyridone 6.
Q8: Are there studies regarding the material compatibility, stability, and catalytic properties of Pyridone 6?
A8: The provided research primarily focuses on Pyridone 6's biological activity as a JAK inhibitor. Data on its material compatibility, stability under various conditions, or potential catalytic properties are not discussed.
Q9: Have computational chemistry methods been employed in the research of Pyridone 6?
A9: While some studies mention using quantitative structure-activity relationship (QSAR) analysis, [] the provided research papers do not detail specific computational chemistry studies like molecular docking simulations or pharmacophore modeling for Pyridone 6.
Q10: What is known about the structure-activity relationship (SAR) of Pyridone 6 and its analogues?
A10: The research predominantly focuses on Pyridone 6 itself, with limited exploration of its analogues. One study analyzing 5-carbethoxy-N-aryl-4,6-dimethyl-1,2-dihydropyrid-2-ones as chemical hybridizing agents in wheat highlights the influence of substituents on the induction of male sterility, indicating the importance of SAR studies. []
Q11: Is there information regarding Pyridone 6's stability in various formulations or under different storage conditions?
A11: The research papers do not provide specific details on the stability of Pyridone 6 in various formulations or storage conditions.
Q12: Are there any specific SHE (Safety, Health, and Environment) regulations related to Pyridone 6 mentioned in the research?
A12: The research papers do not address SHE regulations specifically.
Q13: What in vitro and in vivo models have been used to study the efficacy of Pyridone 6?
A14: In vitro studies utilized various cell lines, including myeloma cells (INA-6, U266, KMS11), head and neck squamous cell carcinomas (Cal33), and macrophages (RAW264.7). [, , , , ] In vivo studies mainly employed mouse models to investigate its effects on allergic skin inflammation, osteoclast formation, and tumor growth. [, , , , ]
Q14: Have any resistance mechanisms to Pyridone 6 been identified?
A15: While specific resistance mechanisms haven't been explicitly identified, one study found that IL-6R/JAK1/STAT3 activation can induce de novo resistance to irreversible EGFR inhibitors in non-small cell lung cancer cells with the T790M resistance mutation. [] Inhibiting JAK1/STAT3 signaling alongside EGFR inhibitors could be a potential strategy to overcome this resistance.
Q15: What information is available regarding the toxicity and safety profile of Pyridone 6?
A15: The provided research papers mainly focus on Pyridone 6's therapeutic potential and don't offer a detailed analysis of its toxicity profile or long-term effects.
Q16: Have there been any studies investigating drug delivery strategies for Pyridone 6?
A16: The provided research does not mention specific drug delivery strategies for Pyridone 6.
Q17: What analytical methods have been employed to characterize and quantify Pyridone 6?
A19: The research papers primarily mention using techniques like ELISA, Western blot, and fluorescent beads-based multiplex assays to study the effects of Pyridone 6 on protein expression and cytokine secretion. [, , , ]
Q18: Are there any studies addressing the potential environmental impact and degradation of Pyridone 6?
A18: The provided research papers do not discuss any potential environmental impact or degradation pathways of Pyridone 6.
Q19: Have there been any studies on Pyridone 6's dissolution, solubility, analytical method validation, or quality control measures during development?
A19: The provided research papers do not delve into these specific aspects of Pyridone 6.
Q20: What is known about Pyridone 6's potential immunogenicity, drug-transporter interactions, or effects on drug-metabolizing enzymes?
A20: The research papers do not discuss Pyridone 6's immunogenicity, interactions with drug transporters, or its effects on drug-metabolizing enzymes.
Q21: Are there studies regarding the recycling and waste management of Pyridone 6?
A21: The research papers do not discuss any aspects related to the recycling or waste management of Pyridone 6.
Q22: Are there any cross-disciplinary applications and synergies identified for Pyridone 6 research?
A27: The provided research highlights the interdisciplinary nature of Pyridone 6 research, involving fields like immunology, oncology, and cell biology. [, , , , , ] This suggests potential cross-disciplinary applications in areas where JAK/STAT signaling plays a crucial role.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






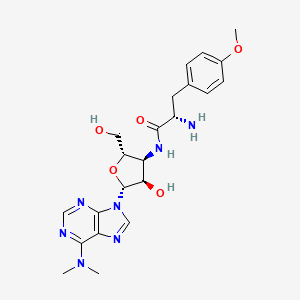

![10-Hydroxy-4,4,6a,12b-tetramethyl-1,2,3,4,4a,5,6,6a,12a,12b-decahydro-9h-benzo[a]xanthen-9-one](/img/structure/B1679877.png)
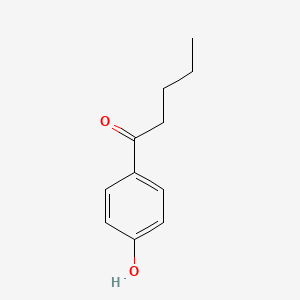
![8-chloro-3-(methoxymethyl)-5-methyl-4H-imidazo[1,5-a][1,4]benzodiazepin-6-one](/img/structure/B1679880.png)

![3,6,9,15-Tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene](/img/structure/B1679882.png)

